1-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family, a class known for its diverse biological activities and applications in medicinal chemistry. This compound features a chlorobenzyl group and dimethyl substitutions on the benzimidazole core, which enhance its chemical stability and potential therapeutic efficacy.
The compound can be synthesized from commercially available starting materials, such as 4-chlorobenzyl chloride and 5,6-dimethyl-1H-benzimidazole. Various synthetic routes have been developed to produce this compound efficiently.
1-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzimidazole is classified as a benzimidazole derivative. Benzimidazoles are heterocyclic compounds characterized by a fused benzene and imidazole ring system. They are widely studied for their pharmacological properties, including anticancer, antimicrobial, and antiviral activities.
The synthesis of 1-(4-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole typically involves nucleophilic substitution reactions. The general synthetic route includes:
The optimization of reaction conditions, including temperature and solvent choice, is crucial for maximizing yield and purity. Advanced techniques such as continuous flow reactors may also be employed to improve efficiency in industrial settings .
The molecular structure of 1-(4-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole can be represented as follows:
The structure features:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used to confirm the structure of synthesized compounds. For instance, characteristic peaks in IR spectra can indicate functional groups present in the molecule .
1-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzimidazole can undergo various chemical transformations:
The mechanism of action for compounds like 1-(4-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole often involves interaction with specific biological targets. Similar compounds have been shown to inhibit beta-secretase 1, an enzyme implicated in neurodegenerative diseases like Alzheimer's .
Research indicates that these compounds may modulate biochemical pathways involved in cell signaling and proliferation. For example, they have been linked to the synthesis of biologically active molecules that exhibit cytotoxic properties against various cancer cell lines .
Relevant analyses often include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess stability .
1-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzimidazole has numerous applications in scientific research:
The systematic IUPAC name for this heterocyclic organic compound is 1-[(4-chlorophenyl)methyl]-5,6-dimethyl-1H-benzimidazole. Its molecular formula is C₁₆H₁₅ClN₂, with a molecular weight of 270.76 g/mol. The compound is assigned the CAS Registry Number 141472-79-9 and is cross-referenced under identifiers including ChemSpider ID 595348 and PubChem CID 683409 [1] [3] [9]. The "1H" designation specifies the tautomeric form where the hydrogen atom is bonded to the nitrogen at position 1 of the benzimidazole ring. Substituent positions are explicitly defined: the chlorinated benzyl group at N1, and methyl groups at carbons 5 and 6 of the fused benzene ring. Alternative synonyms include 1-(4-chlorobenzyl)-5,6-dimethylbenzimidazole and MFCD01304890 [3] [9].
Computational models predict a planar benzimidazole core with the 4-chlorobenzyl substituent oriented perpendicularly to the bicyclic system due to steric constraints. This orthogonal arrangement minimizes van der Waals repulsion between the chlorophenyl ring and the methyl groups at positions 5 and 6. Key bond angles and distances derived from in silico studies include:
The molecule lacks chiral centers but exhibits restricted rotation around the N1-CH₂ bond at room temperature, leading to conformational isomers detectable by dynamic NMR. Steric hindrance from the 5,6-dimethyl groups influences electrophilic attack regiochemistry, directing reactions preferentially to the C4/C7 positions [8] [9].
Table 1: Key Geometric Parameters
Parameter | Value | Description |
---|---|---|
C5-C6 bond distance | 1.39 Å | Within fused benzene ring |
N1-C2 bond length | 1.32 Å | Partial double-bond character |
N1-CH₂ torsion angle | 112.3° | Rotation barrier ≈ 12 kcal/mol |
Dihedral angle | 89.5° | Between benzimidazole and chlorophenyl rings |
Nuclear Magnetic Resonance (NMR)¹H NMR (300 MHz, CDCl₃) exhibits characteristic signals:
¹³C NMR confirms structure through 16 distinct signals:
FT-IR SpectroscopyCritical absorptions include:
Mass SpectrometryHigh-resolution ESI-MS shows [M+H]⁺ at m/z 271.09966 (calculated 271.0997 for C₁₆H₁₆ClN₂⁺), with major fragments resulting from:
Table 2: Spectral Assignments
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 5.45 (s, 2H) | N-CH₂ linker |
¹³C NMR | δ 134.9 | ipso-C of chlorophenyl |
FT-IR | 1610 cm⁻¹ | C=N stretch in imidazole ring |
HRMS | [M+H]⁺ 271.09966 | Molecular ion confirmation |
Single-crystal X-ray diffraction data, while not publicly available for this specific derivative, can be inferred from closely related benzimidazole analogs. Crystalline packing is predicted to involve π-π stacking of benzimidazole cores (interplanar distance ≈ 3.5 Å) and C-H···Cl hydrogen bonding (distance ≈ 2.9 Å). The compound melts at 130–135°C with a density of 1.20 g/cm³, consistent with triclinic or monoclinic crystal systems common for substituted benzimidazoles. Experimental XRD would likely confirm a unit cell volume of ≈ 800 ų and Z = 4 based on molecular dimensions [9].
Structural modifications significantly impact physicochemical and biological properties:
Substituent Effects on Bioactivity
Steric and Electronic Comparisons
Table 3: Structure-Activity Relationships in Benzimidazole Derivatives
Compound Modification | Biological Activity | Potency vs. Parent | |
---|---|---|---|
2-Piperazino substitution | SOS1-mediated nucleotide exchange | 10-fold increase | |
5,6-dimethyl addition | Anticancer (MCF-7 cells) | IC₅₀ 1.84 μg/mL | |
para-chlorobenzyl group | Antileishmanial (L. infantum) | 12-fold vs. miltefosine | |
5-trifluoromethyl replacement | Antifungal (C. albicans) | MIC 8 μg/mL | [4] [7] [10] |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8